![molecular formula C14H22O3 B13368496 1-Methyl-4-(triethoxymethyl)benzene](/img/structure/B13368496.png)
1-Methyl-4-(triethoxymethyl)benzene
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Overview
Description
1-Methyl-4-(triethoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a triethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(triethoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of toluene with triethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the triethoxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(triethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triethoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation with bromine (Br2) or chlorination with chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
- Oxidation of the methyl group yields 4-(triethoxymethyl)benzoic acid.
- Reduction of the triethoxymethyl group forms 1-Methyl-4-(hydroxymethyl)benzene.
- Substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
1-Methyl-4-(triethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(triethoxymethyl)benzene involves its interaction with various molecular targets. The triethoxymethyl group can undergo hydrolysis to release ethanol, which may interact with enzymes and other proteins. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
1-Methoxy-4-methylbenzene: Features a methoxy group instead of a triethoxymethyl group.
1-Methyl-4-(methoxymethyl)benzene: Contains a methoxymethyl group instead of a triethoxymethyl group.
Uniqueness: The triethoxymethyl group can undergo hydrolysis, providing a source of ethanol, which can be useful in various chemical and biological processes .
Properties
IUPAC Name |
1-methyl-4-(triethoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-5-15-14(16-6-2,17-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLYZEQCFWYRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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